molecular formula C10H14BrNO3S B273128 4-bromo-N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide

4-bromo-N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B273128
M. Wt: 308.19 g/mol
InChI Key: OZTYDVGXNHIRPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide, commonly known as BDBES, is a sulfonamide compound that has been extensively used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. BDBES has a wide range of applications in the field of biochemistry and pharmacology.

Scientific Research Applications

BDBES has been extensively used in scientific research as a tool to study the role of sulfonamides in various biochemical and physiological processes. It has been used as an inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. BDBES has also been used as a ligand to study the binding properties of sulfonamides to proteins.

Mechanism of Action

BDBES acts as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is an important process in the regulation of acid-base balance in the body. BDBES also binds to proteins through its sulfonamide group, which can form hydrogen bonds with amino acid residues in the protein.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by BDBES can lead to a decrease in the production of bicarbonate in the body. This can affect the acid-base balance and lead to metabolic acidosis. BDBES has also been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

BDBES has several advantages as a tool for scientific research. It is a relatively simple compound to synthesize and has a high degree of purity. It is also soluble in both water and organic solvents, which makes it easy to use in a variety of experimental conditions. However, BDBES has some limitations as well. It is not very stable in acidic conditions and can decompose over time. It also has a relatively short half-life in the body, which can limit its usefulness in some experiments.

Future Directions

There are several future directions for research on BDBES. One area of interest is the development of new sulfonamide compounds that have improved binding properties and selectivity for specific proteins. Another area of interest is the study of the physiological and biochemical effects of BDBES in different animal models and in humans. Additionally, the development of new synthetic methods for BDBES and other sulfonamides could lead to improved yields and greater purity.

Synthesis Methods

The synthesis of BDBES involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with 2-hydroxyethylamine in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields BDBES as a white crystalline powder. The purity of the compound can be improved by recrystallization.

properties

Molecular Formula

C10H14BrNO3S

Molecular Weight

308.19 g/mol

IUPAC Name

4-bromo-N-(2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C10H14BrNO3S/c1-7-6-10(8(2)5-9(7)11)16(14,15)12-3-4-13/h5-6,12-13H,3-4H2,1-2H3

InChI Key

OZTYDVGXNHIRPU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCCO

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCCO

Origin of Product

United States

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